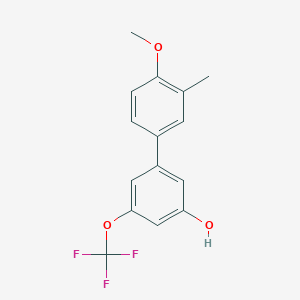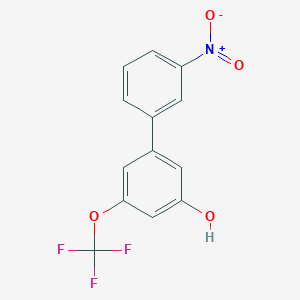
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95% (5-(4-MOMT)-3-TFP) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a melting point of 90.5 °C and a boiling point of 236.7 °C. 5-(4-MOMT)-3-TFP is used in synthetic organic chemistry, pharmaceuticals, and analytical chemistry. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances.
Aplicaciones Científicas De Investigación
5-(4-MOMT)-3-TFP is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, pesticides, and fragrances. It is also used in the synthesis of other organic compounds, such as polymers and dyes. In addition, it is used in analytical chemistry as a reagent for the detection of various compounds. 5-(4-MOMT)-3-TFP is also used in the synthesis of polymers and dyes, as well as in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-MOMT)-3-TFP is not well understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also believed to act as a reagent in the detection of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-MOMT)-3-TFP are not well understood. However, it is believed to be non-toxic and non-irritating. It is also believed to be non-carcinogenic and non-mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-MOMT)-3-TFP in laboratory experiments include its high purity, low cost, and easy availability. It is also non-toxic, non-irritating, and non-carcinogenic. The main limitation of using 5-(4-MOMT)-3-TFP in laboratory experiments is its lack of availability in large quantities.
Direcciones Futuras
The future directions for 5-(4-MOMT)-3-TFP include further research into its mechanism of action, biochemical and physiological effects, and applications in various scientific research fields. In addition, further research into its use in the synthesis of pharmaceuticals, pesticides, and fragrances is needed. Further research into its use in analytical chemistry, including its use as a reagent for the detection of various compounds, is also needed. Finally, further research into its use in the synthesis of polymers and dyes, as well as in the synthesis of other organic compounds, is needed.
Métodos De Síntesis
The synthesis of 5-(4-MOMT)-3-TFP can be achieved through a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenol and trifluoromethylbenzene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction yields 5-(4-MOMT)-3-TFP in 95% pure form.
Propiedades
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-5-13(20-2)3-4-14(9)10-6-11(15(16,17)18)8-12(19)7-10/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLYMCVQMZHWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686606 |
Source


|
| Record name | 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-65-4 |
Source


|
| Record name | 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














